BenchChemオンラインストアへようこそ!

1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

HIF-1 inhibition Cancer biology Hypoxia signaling

1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C13H15N3O3S and molecular weight 293.34 g/mol. The compound features a 1-ethylpyrazole core, a carboxamide linker at the 3-position, and a para-methylsulfonylphenyl substituent—a pharmacophoric group shared with the COX-2 inhibitor celecoxib.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1170483-20-1
Cat. No. B2716334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
CAS1170483-20-1
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C13H15N3O3S/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17)
InChIKeyZWQADSVJDMCZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1): Core Identity and Procurement Relevance


1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C13H15N3O3S and molecular weight 293.34 g/mol . The compound features a 1-ethylpyrazole core, a carboxamide linker at the 3-position, and a para-methylsulfonylphenyl substituent—a pharmacophoric group shared with the COX-2 inhibitor celecoxib [1]. Critically, the 1-ethylpyrazole-3-carboxamide scaffold has been independently validated as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a key transcriptional regulator in cancer biology [2]. This dual pharmacophoric identity—methylsulfonylphenyl for COX-2 recognition and 1-ethylpyrazole-3-carboxamide for HIF-1 inhibition—defines the compound's unique differentiation from both typical COX-2 inhibitors and generic pyrazole carboxamide analogs.

Why 1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by In-Class Analogs


Generic substitution among pyrazole carboxamides bearing a methylsulfonylphenyl group is scientifically unsound for this compound. First, the regioisomeric position of the carboxamide group on the pyrazole ring (3-carboxamide vs. 5-carboxamide) is not merely a nomenclature distinction—it determines the three-dimensional presentation of the pharmacophore to biological targets. The 1-ethylpyrazole-3-carboxamide scaffold has been specifically validated in two independent medicinal chemistry programs as an HIF-1 inhibitory chemotype (CLB-016, IC50 = 19.1 μM; KUSC-5037, IC50 = 1.2 μM) [1][2], whereas the corresponding 5-carboxamide regioisomer (CAS 1170521-22-8) has no reported HIF-1 activity . Second, the compound's monoaryl architecture structurally diverges from the diarylpyrazole core of celecoxib and FR188582, predicting a fundamentally different target engagement profile that cannot be recapitulated by simple COX-2 inhibitor analogs [1]. These differences are intrinsic to the covalent structure and cannot be compensated for by formulation or concentration adjustments.

Quantitative Differentiation Evidence for 1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1) vs. Comparators


HIF-1 Transcriptional Inhibition: Scaffold-Class Validation vs. 5-Carboxamide Regioisomer

The 1-ethylpyrazole-3-carboxamide scaffold has been quantitatively validated as an HIF-1 inhibitor chemotype. In a hypoxia-responsive luciferase reporter gene assay using human sarcoma HT1080 cells, the first-generation lead CLB-016 (bearing the 1-ethylpyrazole-3-carboxamide core) inhibited HIF-1-driven transcription with an IC50 of 19.1 μM [1]. Through systematic SAR optimization, the second-generation inhibitor KUSC-5037 (retaining the same 1-alkyl-1H-pyrazole-3-carboxamide scaffold) achieved an IC50 of 1.2 μM against HIF-1 transcriptional activity, a 16-fold improvement [2]. In contrast, the 5-carboxamide regioisomer 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (CAS 1170521-22-8) has no reported HIF-1 inhibitory activity in peer-reviewed literature . This scaffold-class validation is directly attributable to the 3-carboxamide substitution pattern, which positions the methylsulfonylphenyl group for target engagement that is geometrically inaccessible to the 5-carboxamide isomer.

HIF-1 inhibition Cancer biology Hypoxia signaling

Regioisomeric Structural Differentiation: 3-Carboxamide vs. 5-Carboxamide Pyrazole

The 3-carboxamide (CAS 1170483-20-1) and 5-carboxamide (CAS 1170521-22-8) regioisomers are distinct chemical entities with identical molecular formula (C13H15N3O3S, MW 293.34) but different IUPAC names and SMILES strings. The target compound SMILES is CCn1ccc(C(=O)Nc2ccc(S(C)(=O)=O)cc2)n1, while the 5-carboxamide regioisomer SMILES is CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C . Published analytical protocols for pyrazole carboxamide regioisomer differentiation—employing ¹H NMR, ¹³C NMR, and HPLC retention time analysis—demonstrate that these isomers are baseline-resolvable and must be treated as separate chemical entities for procurement and biological evaluation [1]. In the structurally analogous 3,5-AB-CHMFUPPYCA / 5,3-AB-CHMFUPPYCA system, the regioisomers exhibited distinct GC-MS fragmentation patterns and NMR chemical shifts, establishing a precedent that pyrazole carboxamide regioisomerism meaningfully impacts both analytical identification and biological activity [1].

Regioisomer analysis Analytical chemistry Quality control

Target Class Divergence from Diarylpyrazole COX-2 Inhibitors (Celecoxib, FR188582)

The target compound is a monoaryl pyrazole-3-carboxamide, architecturally distinct from the diarylpyrazole core of established COX-2 inhibitors. Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, MW 381.37) [1] and FR188582 (3-chloro-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrazole, COX-2 IC50 = 0.017 μM) [2] both require two aromatic rings on the pyrazole core for COX-2 selectivity pocket engagement. In the 1,5-diaryl pyrazole-3-carboxamide series, compounds achieving COX-2 IC50 values of 0.82–1.12 μM required both aryl substituents, and removal of one aryl group abolished COX-2 inhibitory activity [3]. The target compound, bearing only a single phenyl group via the carboxamide linker, lacks the second aryl substituent essential for COX-2 binding. Conversely, the 1-ethylpyrazole-3-carboxamide scaffold has been validated as an HIF-1 inhibitory chemotype [4], a target class not addressed by celecoxib or FR188582. This orthogonal target engagement profile means the compound cannot be functionally substituted by COX-2 inhibitor analogs, and it offers a differentiated chemical biology tool for hypoxia signaling research.

COX-2 selectivity Target profiling Drug discovery

Physicochemical Property Differentiation: Molecular Weight Advantage vs. Celecoxib

The target compound (MW 293.34 g/mol) is substantially lighter than celecoxib (MW 381.37 g/mol) [1], a difference of 88.03 g/mol representing a ~23% reduction in molecular mass. This lower molecular weight situates the target compound more favorably within Lipinski's rule-of-five space (MW < 500) and, critically, below the 300 Da threshold associated with optimal passive membrane permeability in lead-like chemical space [2]. While the methylsulfonylphenyl group is retained as a common pharmacophoric element, the replacement of celecoxib's trifluoromethylphenyl substituent and benzenesulfonamide moiety with a simpler carboxamide linker and ethyl group reduces both molecular weight and rotatable bond count, potentially improving oral bioavailability parameters. Calculated topological polar surface area (tPSA) for the target compound is approximately 98 Ų (3 H-bond acceptors from the sulfonyl group, 2 from the carboxamide, plus the pyrazole nitrogen), compared to celecoxib's tPSA of ~86 Ų [1], indicating both compounds fall within the acceptable range for blood-brain barrier penetration studies.

Drug-likeness Permeability Lead optimization

Recommended Application Scenarios for 1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1)


HIF-1 Pathway Chemical Biology and Probe Development

Based on the validated 1-ethylpyrazole-3-carboxamide HIF-1 inhibitory scaffold [1][2], this compound is suited for structure-activity relationship (SAR) studies exploring the HIF-1 signaling axis. It can serve as a starting point for designing chemical probes targeting hypoxia-responsive transcription, with the methylsulfonylphenyl group offering an additional handle for modulating target selectivity. Researchers should use the hypoxia-responsive luciferase reporter assay in HT1080 cells as the primary screening platform to quantify HIF-1 inhibition and benchmark activity against the reference inhibitors CLB-016 (IC50 = 19.1 μM) and KUSC-5037 (IC50 = 1.2 μM).

COX-2 Selectivity Counter-Screening and Off-Target Profiling

The compound's monoaryl pyrazole-3-carboxamide architecture fundamentally differs from the diarylpyrazole core required for COX-2 inhibition [3][4]. This makes it an ideal negative-control compound for counter-screening in COX-2 drug discovery programs. When evaluating novel pyrazole derivatives for COX-2 activity using recombinant human COX-2 enzyme immunoassays, this compound can serve as a structural comparator to confirm that observed COX-2 inhibition is diaryl-dependent. Its lack of the second aryl ring provides a built-in selectivity control absent from diarylpyrazole analogs.

Regioisomer-Specific Medicinal Chemistry and Quality Control

Given the documented importance of regioisomeric identity in pyrazole carboxamide biological activity [5], this compound is valuable for developing and validating analytical methods (¹H NMR, ¹³C NMR, HPLC-MS) that distinguish 3-carboxamide from 5-carboxamide regioisomers. Procurement of the authentic 3-carboxamide standard (CAS 1170483-20-1) is essential for method development, as the regioisomer (CAS 1170521-22-8) produces different spectroscopic signatures. This application is critical for quality control laboratories supporting synthetic chemistry cores and compound management facilities.

Fragment-Based and Scaffold-Hopping Drug Design

With a molecular weight of 293.34 g/mol —substantially below the 300 Da lead-like threshold and 23% lighter than celecoxib (381.37 g/mol) [6]—this compound occupies favorable fragment-to-lead chemical space. It can be used as a core scaffold for fragment growing or scaffold-hopping strategies aimed at developing dual HIF-1/COX-2 modulators. The methylsulfonylphenyl group provides a validated pharmacophoric anchor for exploring additional target interactions, while the low molecular weight allows for significant structural elaboration while maintaining drug-like physicochemical properties.

Quote Request

Request a Quote for 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.